Isoindolin-5-ylmethanol

Data Availability Procurement Decision Chemical Intermediate

Sourcing unverified isoindoline analogs risks failed synthetic routes and off-spec impurities in kinase inhibitor programs. Isoindolin-5-ylmethanol (CAS 127168-98-3) is the exact 5-hydroxymethyl-substituted building block validated for pharmaceutical lead optimization. • Definitive regioisomer: hydroxymethyl at the 5-position enables oxidation, alkylation, or leaving-group activation for precise SAR exploration • Supply assurance: commercially available at ≥95% purity from multiple qualified manufacturers, ensuring batch-to-batch fidelity for CRO scale-up from grams to kilograms • Protocol integrity: documented intermediate for isoindoline-based therapeutics; exact CAS sourcing protects regulatory compliance and published method reproducibility

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 127168-98-3
Cat. No. B150795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoindolin-5-ylmethanol
CAS127168-98-3
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C=C(C=C2)CO
InChIInChI=1S/C9H11NO/c11-6-7-1-2-8-4-10-5-9(8)3-7/h1-3,10-11H,4-6H2
InChIKeyRNLBNPQIMFCASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoindolin-5-ylmethanol Sourcing Overview


Isoindolin-5-ylmethanol (CAS 127168-98-3), also known as 2,3-dihydro-1H-isoindol-5-ylmethanol, is a heterocyclic compound characterized by an isoindoline core with a hydroxymethyl group at the 5-position . Its molecular formula is C9H11NO with a molecular weight of 149.19 g/mol . The compound is commercially available with typical purities of 95% to 98% . Computed physicochemical properties include a boiling point of 296.74°C at 760 mmHg, a density of 1.162 g/cm³, and a LogP of 1.11 . These foundational data points are essential for evaluating suppliers, quality standards, and intended research applications.

Why Isoindolin-5-ylmethanol Cannot Be Replaced


While other isoindoline derivatives may exist, the specific 5-hydroxymethyl substitution pattern on the isoindoline core of Isoindolin-5-ylmethanol (CAS 127168-98-3) is unique and dictates its reactivity and utility in targeted synthetic applications . This compound is explicitly documented as a key intermediate for the synthesis of specific pharmaceuticals and complex heterocyclic compounds, where the positioning of functional groups is critical for downstream success [1]. Arbitrary substitution with a generic or unverified analog would introduce a significant risk of failed synthetic routes, non-compliance with established pharmaceutical processes, and the generation of off-spec impurities . For procurement, sourcing the exact CAS number ensures fidelity to published protocols and protects the integrity of proprietary and regulated research workflows.

Isoindolin-5-ylmethanol Differentiation Evidence


Limited Comparative Data

A thorough review of primary research papers, patents, and authoritative databases reveals a significant limitation: high-strength, direct head-to-head comparative quantitative data (e.g., IC50, Ki, yield, selectivity) for Isoindolin-5-ylmethanol (CAS 127168-98-3) against specific named analogs are not publicly available in the open scientific literature as of this analysis [1]. The compound is primarily described in the context of its use as a synthetic intermediate or building block, rather than as a final bioactive molecule with published comparative performance metrics . The following evidence points reflect the current state of publicly accessible information and must be interpreted as class-level or supporting evidence for procurement decisions.

Data Availability Procurement Decision Chemical Intermediate

Purity Specifications

Commercially available Isoindolin-5-ylmethanol (CAS 127168-98-3) is offered with a purity specification of 95% or ≥98% . This data point serves as a de facto industry benchmark for procurement. While not a comparative metric against a specific competitor compound, the reported purity levels are standard for research-grade chemical intermediates in this class and are essential for calculating reaction stoichiometry, minimizing impurities in downstream synthetic steps, and ensuring batch-to-batch consistency .

Quality Control Purity Analysis Chemical Synthesis

Physicochemical Properties & Storage

The recommended storage condition for Isoindolin-5-ylmethanol is 2-8°C, protected from light and under an inert gas atmosphere . This requirement is based on its chemical properties as an amino alcohol, which can be prone to oxidation. Computed physicochemical data, including a boiling point of 296.74°C, density of 1.162 g/cm³, and a LogP of 1.11 , provide a framework for comparing its behavior against potential analogs. For instance, a compound with a significantly different LogP value would exhibit altered partitioning and chromatographic behavior, impacting purification and formulation processes.

Chemical Stability Storage Conditions Physical Properties

Safety and Hazard Profile

Isoindolin-5-ylmethanol is associated with GHS hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile mandates specific personal protective equipment (PPE) and engineering controls, as outlined in its Safety Data Sheet (SDS) . While not a quantitative performance metric, this safety profile is a crucial procurement factor, especially when comparing against less hazardous alternatives that might be considered for a synthetic route.

Laboratory Safety Risk Assessment Chemical Handling

Isoindolin-5-ylmethanol Application Scenarios


Isoindoline-Based Drug Synthesis

Isoindolin-5-ylmethanol is procured as a key building block for the construction of novel isoindoline-based therapeutic candidates, including potential kinase inhibitors and other bioactive molecules . Its specific 5-hydroxymethyl group serves as a versatile functional handle for further derivatization, enabling medicinal chemists to explore structure-activity relationships (SAR) around the isoindoline pharmacophore. The compound's defined purity of 95% or higher is critical for ensuring reliable SAR data and meeting the stringent quality requirements of lead optimization programs. Researchers involved in kinase inhibitor development or other isoindoline-containing drug classes are the primary audience for this application .

Custom Synthesis & Manufacturing

Contract research organizations (CROs) and custom synthesis providers utilize Isoindolin-5-ylmethanol as a starting material for the synthesis of more complex heterocyclic compounds on a gram-to-kilogram scale . The compound's reactive hydroxymethyl group can be oxidized, alkylated, or transformed into leaving groups for subsequent nucleophilic substitution, providing multiple pathways for molecular diversification. Its well-defined CAS number (127168-98-3) and commercial availability from multiple suppliers ensure supply chain continuity and batch-to-batch consistency, which are essential for fulfilling client contracts and scaling up synthetic processes.

Reference Standard & Analytical Probe

Due to its defined chemical structure and commercial availability in high purity , Isoindolin-5-ylmethanol can serve as an analytical reference standard or a functional probe in method development. For example, its UV absorbance, mass spectral fragmentation pattern, and chromatographic retention time can be established using a high-purity reference. This allows analytical chemists to develop and validate methods (e.g., HPLC, LC-MS) for detecting and quantifying related isoindoline impurities or metabolites in complex matrices. The compound's known safety profile also guides its handling during analytical work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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